Aristolactam BIII

Descripción

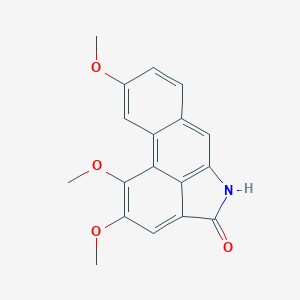

Structure

3D Structure

Propiedades

IUPAC Name |

4,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-21-10-5-4-9-6-13-15-12(18(20)19-13)8-14(22-2)17(23-3)16(15)11(9)7-10/h4-8H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKGOEOSXXHWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C4=C(C=C2C=C1)NC(=O)C4=CC(=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Aristolactam BIII as a DYRK1A Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aristolactam BIII as a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The document covers its mechanism of action, quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction to DYRK1A and this compound

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a variety of cellular processes, including cell proliferation, neurodevelopment, and signaling pathways.[1] Overexpression of DYRK1A has been implicated in the pathology of several diseases, notably Down syndrome and Alzheimer's disease, making it a significant target for therapeutic intervention.[2]

This compound is a natural product identified as a potent and selective inhibitor of DYRK1A.[2] Its ability to modulate DYRK1A activity has positioned it as a promising lead compound in the development of novel therapeutics for DYRK1A-associated disorders.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of DYRK1A. Molecular docking studies have revealed that it binds to the ATP-binding pocket of the kinase. A key structural feature for its inhibitory activity is the methoxy group at the C-9 position, which forms a crucial hydrogen bond with the side chain of the Lys188 residue within the ATP-binding site. This interaction is essential for its potent inhibition of DYRK1A's kinase activity.[3]

References

The Anti-platelet Aggregation Potential of Aristolactam BIII: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the anti-platelet aggregation activity of Aristolactam BIII, a naturally occurring aristolactam alkaloid. While research has identified its potential in this area, this document aims to consolidate the existing, albeit limited, information and provide a framework for future investigation. The primary focus is on presenting available data, outlining relevant experimental protocols, and visualizing potential mechanisms and workflows to guide further research and development.

Quantitative Data on Anti-platelet Aggregation

Direct quantitative data, such as IC50 values for this compound's inhibitory effect on platelet aggregation induced by various agonists, is not extensively detailed in currently available literature. However, studies on extracts from Piper taiwanense have identified this compound as a constituent with anti-platelet aggregation activity.[1] To provide a comparative context, the following table summarizes the inhibitory effects of other compounds isolated from Piper taiwanense on platelet aggregation induced by various agonists.

| Compound | Agonist | Concentration (µg/mL) | Inhibition (%) | IC50 (µM) |

| Piplartine | Collagen | - | - | 21.5[1] |

| Taiwanensol A/B mixture | Collagen | - | - | 35.2 |

| Taiwanensol C/3-acetoxy-4-hydroxy-1-allylbenzene mixture | Collagen | - | - | 8.8 |

Note: This table highlights the anti-platelet activity of compounds found in the same plant source as this compound. Specific quantitative data for this compound is a key area for future research.

Experimental Protocols

Detailed experimental protocols specifically for assessing the anti-platelet aggregation activity of this compound are not yet published. However, based on standard methodologies in the field, a typical workflow can be outlined.

Preparation of Washed Rabbit Platelets

-

Blood Collection: Blood is drawn from the marginal ear vein of rabbits into a syringe containing a 3.8% sodium citrate solution (9:1, v/v).

-

Centrifugation: The citrated blood is centrifuged at 90 xg for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Washing: The PRP is then centrifuged at 500 xg for 10 minutes. The resulting platelet pellet is washed twice with a Tyrode's buffer (pH 6.5) containing 0.35% bovine serum albumin and 0.1% glucose.

-

Resuspension: The final platelet pellet is resuspended in Tyrode's buffer (pH 7.4) to a final concentration of 3 x 10^8 platelets/mL.

Platelet Aggregation Assay

-

Incubation: The washed platelet suspension is pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) at 37°C for 3 minutes in an aggregometer.

-

Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as arachidonic acid (AA), collagen, thrombin, or platelet-activating factor (PAF).

-

Measurement: The aggregation process is monitored by measuring the change in light transmission for a defined period. The percentage of inhibition is calculated by comparing the aggregation in the presence of this compound to that of the vehicle control.

Cytotoxicity Assay

To ensure that the observed anti-platelet effect is not due to cytotoxicity, a lactate dehydrogenase (LDH) assay can be performed. This assay measures the amount of LDH released from damaged cells.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates a standard workflow for evaluating the anti-platelet aggregation activity of a test compound like this compound.

Experimental workflow for assessing anti-platelet activity.

Potential Signaling Pathway

The precise mechanism of action for this compound's anti-platelet activity is yet to be elucidated. However, many anti-platelet agents target key signaling pathways involved in platelet activation. A plausible, yet hypothetical, target for this compound could be the cyclooxygenase-1 (COX-1) pathway, which is crucial for the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.

Hypothetical inhibition of the COX-1 pathway by this compound.

Logical Relationship of Inhibition

This diagram illustrates the logical flow of how the inhibition of a key enzyme like COX-1 by this compound could lead to the observed anti-platelet aggregation effect.

Logical flow of this compound's potential anti-platelet effect.

Conclusion and Future Directions

This compound has been identified as a compound with anti-platelet aggregation properties. However, there is a clear need for further research to quantify its efficacy and elucidate its mechanism of action. Future studies should focus on:

-

Determining the IC50 values of this compound against a panel of platelet aggregation agonists.

-

Investigating the specific molecular targets and signaling pathways affected by this compound.

-

Conducting in vivo studies to assess its anti-thrombotic potential and safety profile.

This technical guide provides a foundational understanding of the current knowledge surrounding the anti-platelet activity of this compound and offers a roadmap for future investigations that could unlock its therapeutic potential.

References

Aristolactam BIII: A Technical Guide to Solubility for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Aristolactam BIII in various common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors that utilize this compound. The guide includes qualitative and calculated quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant signaling pathways and a representative experimental workflow.

Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[1][2][3] |

| Dichloromethane | Soluble[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] |

| Acetone | Soluble[1][2][3] |

| Ethyl Acetate | Soluble[1][2][3] |

Table 2: Calculated Concentrations for Stock Solutions of this compound in DMSO

This table is based on calculations for preparing standard stock solutions and does not represent the maximum solubility (saturation point) of this compound. The molecular weight of this compound is 309.3 g/mol .

| Molarity (mM) | Mass of this compound | Volume of DMSO |

| 1 | 1 mg | 3.23 mL |

| 5 | 1 mg | 0.647 mL |

| 10 | 1 mg | 0.323 mL |

| 50 | 5 mg | 0.323 mL |

| 100 | 10 mg | 0.323 mL |

Note: For comparison, the related compound Aristolactam I has a reported solubility of 12.5 mg/mL (42.62 mM) in DMSO, requiring sonication to achieve.[4] Another related compound, Aristolochic acid A, has a reported solubility of 34 mg/mL (99.62 mM) in fresh DMSO.[5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. These are generalized protocols adapted for this specific compound based on standard laboratory practices for alkaloids and other organic compounds.[6][7][8]

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[7]

Materials:

-

This compound (powder)

-

Solvent of choice (e.g., DMSO, Chloroform, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound powder to a series of glass vials. The excess solid should be visually present throughout the experiment.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Attach a 0.22 µm syringe filter and filter the solution into a clean vial to remove any undissolved particles.

-

Dilution: Immediately prepare a series of dilutions of the filtered saturated solution with the same solvent using volumetric flasks and pipettes.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared using known concentrations of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or M) based on the concentration of the saturated solution determined from the analysis.

High-Throughput Solubility Assay (Miniaturized Shake-Flask)

This method is suitable for determining the solubility of a compound in multiple solvents simultaneously using smaller quantities of material.

Materials:

-

This compound (as a high-concentration stock solution in a suitable solvent like DMSO)

-

96-well plates (polypropylene)

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader (UV-Vis or other suitable detection method)

-

Solvents of interest

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., 100 mM in DMSO).

-

Plate Preparation: Dispense the solvents to be tested into the wells of a 96-well plate.

-

Compound Addition: Add a small, precise volume of the this compound stock solution to each well. The final concentration should be high enough to exceed the expected solubility.

-

Incubation and Shaking: Seal the plate and place it on a plate shaker at a controlled temperature for several hours to allow for equilibration.

-

Centrifugation: Centrifuge the plate to pellet any precipitated compound.

-

Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Determine the concentration of the dissolved this compound in each well using a plate reader. A calibration curve should be generated in each solvent.

-

Data Analysis: The measured concentration in the supernatant represents the solubility of this compound in that particular solvent under the experimental conditions.

Signaling Pathways and Experimental Workflows

This compound is known to be an inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and has been shown to affect the STAT3 signaling pathway.[9]

DYRK1A Signaling Pathway

DYRK1A is a protein kinase that plays a role in various cellular processes, including cell proliferation and brain development.[10][11] this compound acts as an inhibitor of DYRK1A.[9]

Caption: DYRK1A signaling pathway and the inhibitory action of this compound.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial in cell proliferation, differentiation, and apoptosis.[12][13] Aberrant STAT3 activation is linked to various cancers.

Caption: Overview of the STAT3 signaling pathway and potential influence by this compound.

Experimental Workflow: In Vitro Kinase Assay

The following diagram illustrates a typical workflow for an in vitro kinase assay to evaluate the inhibitory effect of this compound on a target kinase like DYRK1A.[14][15][16][17]

Caption: A typical experimental workflow for an in vitro kinase inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS:53948-10-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | Naveprotein [native-protein.com]

- 4. glpbio.com [glpbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. scielo.br [scielo.br]

- 9. This compound, a naturally derived DYRK1A inhibitor, rescues Down syndrome-related phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DYRK1A - Wikipedia [en.wikipedia.org]

- 11. uniprot.org [uniprot.org]

- 12. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. In vitro kinase assay [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

Aristolactam BIII (CAS: 53948-10-0): A Technical Guide for Researchers

An In-depth Review of the Synthesis, Biological Activity, and Experimental Protocols for a Potent DYRK1A Inhibitor.

Introduction

Aristolactam BIII is a naturally occurring phenanthrene lactam alkaloid that has garnered significant interest within the scientific community for its diverse biological activities. Identified by its Chemical Abstracts Service (CAS) number 53948-10-0, this compound has demonstrated notable anti-platelet aggregation and cytotoxic effects. More recently, this compound has emerged as a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in the pathogenesis of neurodegenerative diseases such as Down syndrome and Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, biological activities with corresponding quantitative data, and detailed experimental protocols for key assays.

Physicochemical Properties

This compound presents as a yellow powder and possesses the following chemical and physical characteristics.[1][2][3][4]

| Property | Value | Reference |

| CAS Number | 53948-10-0 | [1] |

| Molecular Formula | C₁₈H₁₅NO₄ | [1][2][5] |

| Molecular Weight | 309.3 g/mol | [1][2][5] |

| Appearance | Yellow powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |

| Purity | >98% (Commercially available) | [1] |

Synthesis of this compound

A total synthesis of this compound has been reported, achieving a yield of 83%. The synthetic route involves a one-pot Suzuki-Miyaura coupling followed by an aldol condensation cascade reaction.

Experimental Protocol: Synthesis of this compound

A detailed procedure for the synthesis of this compound is outlined below:

-

Reaction Setup: To a thick-walled borosilicate glass vial (3 mL), add isoindolin-1-one (0.5 mmol), the appropriate boronic acid (0.6 mmol), Pd(PPh₃)₄ (4 mol %), and Cs₂CO₃ (1.5 mmol) sequentially.

-

Solvent Addition: Suspend the mixture in a solution of toluene/EtOH (2 mL/1 mL).

-

Microwave Irradiation: Seal the reaction vial and place it into a microwave reactor. Irradiate the mixture at 150 °C for 10 minutes. The average microwave power should range from 60 to 80 W, with an internal pressure of 6–8 bars.

-

Work-up: After cooling to room temperature, dilute the mixture with EtOAc and filter it through a short Celite pad.

-

Purification: Concentrate the solution in vacuo. Purify the residue by silica gel flash column chromatography using an EtOAc/hexanes solvent system to afford this compound as a yellow solid.

-

Characterization: The product can be characterized by its melting point (227 °C) and ¹H NMR spectroscopy.

-

¹H NMR (300 MHz, DMSO-d₆) δ: 10.75 (s, 1H), 8.64 (d, 1H, J = 2.1 Hz), 7.87 (d, 1H, J = 8.8 Hz), 7.83 (s, 1H), 7.24 (dd, 1H, J = 8.7, 2.5 Hz), 7.08 (s, 1H), 4.04 (s, 3H), 3.96 (s, 3H), 3.91 (s, 3H).

-

Biological Activity

This compound exhibits a range of biological activities, with its potent inhibition of DYRK1A being the most extensively studied.

Enzymatic and Cellular Activity

| Target/Assay | IC₅₀/EC₅₀ | Cell Line/System | Reference |

| DYRK1A Kinase Activity | 9.67 nM | In vitro | [6] |

| Cytotoxicity (P-388) | < 4 µg/mL | P-388 murine leukemia cells | [1][5] |

| Cytotoxicity (HT-29) | < 4 µg/mL | HT-29 human colon adenocarcinoma cells | [1][5] |

| Cytotoxicity (A549) | < 4 µg/mL | A549 human lung carcinoma cells | [1][5] |

| Anti-platelet Aggregation | Activity demonstrated | In vitro | [1][5] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro DYRK1A Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against DYRK1A in vitro.

-

Reaction Mixture Preparation: In a suitable microplate, prepare a reaction mixture containing a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT), a specific peptide substrate for DYRK1A (e.g., Woodtide), and ATP.

-

Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction wells. Include a DMSO-only control.

-

Enzyme Addition: Initiate the kinase reaction by adding purified recombinant DYRK1A enzyme to each well.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:

-

Radiometric Assay: Utilizing [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based Assay: Using a system like ADP-Glo™ to measure ADP production, which is proportional to kinase activity.

-

Fluorescence Resonance Energy Transfer (FRET): Employing a labeled substrate and a phosphorylation-specific antibody to detect the phosphorylation event.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based NFAT-RE Promoter Assay

This assay is used to determine the effect of this compound on DYRK1A activity within a cellular context by measuring the activity of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, a downstream target of DYRK1A.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in appropriate media. Co-transfect the cells with a luciferase reporter plasmid containing NFAT response elements (NFAT-RE) and a plasmid expressing DYRK1A. A control reporter plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

-

Cell Stimulation and Compound Treatment: After transfection, treat the cells with varying concentrations of this compound. Stimulate the NFAT pathway using an appropriate agonist (e.g., ionomycin and phorbol 12-myristate 13-acetate (PMA)).

-

Cell Lysis: After a suitable incubation period (e.g., 12-24 hours), wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer. If a normalization control was used, measure its activity as well.

-

Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity. Calculate the percentage of inhibition of NFAT-RE-driven luciferase expression for each concentration of this compound and determine the IC₅₀ value.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cells (e.g., A549, HT-29, P-388) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Anti-Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation in vitro using light transmission aggregometry.

-

Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

-

Assay Setup: Adjust the platelet count in the PRP if necessary. Use PPP to set the 100% aggregation baseline in the aggregometer.

-

Compound Incubation: Pre-incubate the PRP with various concentrations of this compound or a vehicle control for a short period at 37°C.

-

Agonist-Induced Aggregation: Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to the PRP to induce aggregation.

-

Measurement: Monitor the change in light transmission through the PRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involving this compound and a general workflow for its biological evaluation.

Caption: this compound inhibits DYRK1A, preventing Tau hyperphosphorylation and NFAT inactivation.

Caption: General workflow for the biological evaluation of this compound.

Conclusion

This compound is a valuable research tool with well-documented biological activities, particularly as a potent inhibitor of DYRK1A. Its established synthesis route and the availability of detailed experimental protocols for its biological evaluation make it an attractive compound for researchers in the fields of cancer biology, neuropharmacology, and drug discovery. This technical guide serves as a comprehensive resource to facilitate further investigation into the therapeutic potential of this compound and its derivatives.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Aristolactam BIII: A Technical Guide on a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Aristolactam BIII, a natural product identified as a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). It collates key findings on its mechanism of action, biological activities, and therapeutic potential, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: DYRK1A Inhibition

This compound has been identified as a novel and potent inhibitor of DYRK1A, a kinase implicated in the pathology of several diseases, including Down syndrome (DS)[1]. The overexpression of DYRK1A, located on chromosome 21, is a significant pathogenic factor in DS[1]. This compound exerts its effects by binding to the ATP-binding pocket of DYRK1A. Molecular docking studies suggest its 9-methoxy-substitute forms a crucial hydrogen bond with the side chain of Lys188, an interaction essential for its potent inhibitory activity[2].

Inhibition of DYRK1A by this compound disrupts downstream signaling cascades, primarily the hyperphosphorylation of Tau protein and the modulation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. This mechanism underlies its potential for rescuing disease-related phenotypes observed in preclinical models[1][2].

Biological Activity and Efficacy

The primary biological activity of this compound stems from its potent and selective inhibition of DYRK1A and related kinases. This activity has been quantified in various assays and demonstrated in multiple disease models.

Kinase Inhibitory Profile

This compound shows high potency against DYRK1A and other members of the DYRK and CLK families. Its selectivity has been evaluated against a panel of other kinases.

| Kinase | IC₅₀ (nM) | Source |

| DYRK1A | 9.67 | [1] |

| DYRK1A | 15.5 | [2][3] |

| DYRK1B | 17.4 | [2][3] |

| CLK1 | 11.4 | [2][3] |

| CLK4 | 6.7 | [2][3] |

| DYRK4 | >1000 | [2] |

| CDK1/cyclin B | >1000 | [2] |

| CK2α1 | >1000 | [2] |

| GSK-3β | >1000 | [2] |

Table 1: In vitro kinase inhibitory activity of this compound.

Rescue of Down Syndrome-Related Phenotypes

This compound has demonstrated significant therapeutic potential in cellular and animal models of Down syndrome.

| Model System | Treatment | Key Observed Effects | Source |

| DYRK1A Transgenic (TG) Mouse Fibroblasts | This compound | Rescued proliferative defects; Increased Cyclin D1 content. | [1][3] |

| DS-like Drosophila Models | 10 µM this compound (feed) | Rescued neurological and phenotypic defects, including impaired neurogenesis and wing vein shortening. | [1][3] |

| DYRK1A Transgenic (TG) Mice | Oral Administration | Acutely suppressed Tau hyperphosphorylation in the brain; Ameliorated exploratory behavioral deficits in the open field test. | [1] |

Table 2: Efficacy of this compound in preclinical models of Down syndrome.

Antitumor and Anti-inflammatory Activities

While the primary focus has been on DYRK1A inhibition, aristolactams as a class have been evaluated for other biological activities. Natural aristolactams, including this compound, have shown moderate antitumor activities in selected human cancer cell lines[4]. The broader class of aristolactams has also exhibited anti-inflammatory properties[5]. However, specific quantitative data for this compound in these areas is less detailed compared to its role as a DYRK1A inhibitor.

Key Experimental Protocols

The identification and validation of this compound as a DYRK1A inhibitor involved a multi-step screening and validation process.

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory activity and calculate the IC₅₀ value of this compound against purified DYRK1A and other kinases.

-

Methodology Summary:

-

Recombinant kinase protein (e.g., DYRK1A) is incubated in a reaction buffer containing a generic kinase substrate (e.g., a synthetic peptide) and ATP.

-

This compound is added at various concentrations.

-

The kinase reaction is initiated and allowed to proceed for a specified time at a controlled temperature.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ Kinase Assay or radioisotope labeling ([³²P]-ATP).

-

Inhibitory activity is calculated as a percentage relative to a control (e.g., DMSO vehicle), and the IC₅₀ value is determined by fitting the data to a dose-response curve[1][2].

-

Cell-Based NFAT-RE Promoter Assay

-

Objective: To assess the ability of this compound to inhibit DYRK1A activity within a cellular context by measuring its effect on the NFAT signaling pathway.

-

Methodology Summary:

-

Mammalian cells (e.g., 293T) are co-transfected with plasmids expressing DYRK1A and an NFAT-response element (RE) driving a reporter gene (e.g., luciferase)[2].

-

The NFAT pathway is stimulated using agents like ionomycin (IM) and phorbol 12-myristate 13-acetate (PMA)[2].

-

Transfected cells are treated with varying concentrations of this compound for a defined period (e.g., 12 hours)[2].

-

Cells are lysed, and the reporter gene activity (e.g., luciferase signal) is measured.

-

A decrease in reporter activity in the presence of this compound indicates inhibition of the DYRK1A-NFAT pathway[2].

-

Tau Phosphorylation Assay in Mammalian Cells

-

Objective: To confirm that this compound can suppress DYRK1A-mediated hyperphosphorylation of Tau in cells.

-

Methodology Summary:

-

Mammalian cells (e.g., 293T) are engineered to overexpress both DYRK1A and Tau protein[1][2].

-

Cells are treated with this compound at desired concentrations.

-

Following treatment, cells are harvested and lysed.

-

Cell lysates are analyzed by Western blotting using antibodies specific for phosphorylated Tau (e.g., at residue Thr212) and total Tau[2][3].

-

A reduction in the ratio of phosphorylated Tau to total Tau demonstrates the inhibitory effect of the compound[1].

-

Synthesis and Structure-Activity Relationship (SAR)

This compound is a natural product belonging to a class of aporphinoid alkaloids[6]. Synthetic routes for aristolactam analogues have been developed, often involving strategies like C-H bond activation and dehydro-Diels-Alder reactions[4][7][8].

The structure of this compound is critical for its activity. Comparative studies with its analogue, Aristolactam BII, which lacks the 9-methoxy group, show that the latter has significantly reduced or no inhibitory effect on DYRK1A-induced Tau phosphorylation. This highlights the importance of the 9-methoxy substitute for potent DYRK1A inhibition, likely due to its role in forming a key hydrogen bond within the kinase's ATP-binding pocket[2].

Conclusion and Future Directions

This compound is a potent, naturally derived DYRK1A inhibitor with significant therapeutic potential, particularly for Down syndrome and potentially other DYRK1A-related diseases[1]. Its ability to rescue pathological phenotypes in both cellular and in vivo models is well-documented[1][3]. The compound's mechanism of action is clearly linked to the direct inhibition of DYRK1A kinase activity, leading to the normalization of downstream pathways involving Tau and NFAT[1][2].

Future research should focus on:

-

Comprehensive preclinical toxicology and pharmacokinetic studies to assess its drug-like properties.

-

Further exploration of its efficacy in other models of neurodegenerative diseases where Tau pathology is implicated.

-

Optimization of the aristolactam scaffold to improve potency, selectivity, and pharmaceutical properties.

References

- 1. This compound, a naturally derived DYRK1A inhibitor, rescues Down syndrome-related phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of aristolactam analogues and evaluation of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aristolactams, 1-(2-C-methyl-beta-D-ribofuranosyl)-uracil and other bioactive constituents of Toussaintia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The isolation-biological activities (2014–2022), bio, semi, total synthesis (1978–2022) and SAR studies of a potential naturally engineered scaffold aristolactam - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. Heteroannulation enabled by a bimetallic Rh(iii)/Ag(i) relay catalysis: application in the total synthesis of aristolactam BII - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Aristolactam BIII In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam BIII is a naturally occurring compound that has garnered significant interest in the scientific community for its potent and selective inhibitory effects on several protein kinases. Notably, it has been identified as a powerful inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in the pathology of Down syndrome and other neurological conditions.[1] This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against DYRK1A and other susceptible kinases. Additionally, it summarizes the known inhibitory concentrations and outlines the relevant signaling pathways.

Data Presentation

The inhibitory activity of this compound against various kinases is typically quantified by its half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for this compound against several key kinases.

| Kinase | IC50 (nM) |

| DYRK1A | 9.67[1] |

| CLK4 | 6.7[2] |

| CLK1 | 11.4[2] |

| DYRK1B | 17.4[2] |

Experimental Protocols

This section details a generalized protocol for an in vitro kinase assay to determine the IC50 of this compound. This protocol can be adapted for different kinase targets and detection methods (e.g., radiometric, fluorescence-based, or luminescence-based).

Materials:

-

Recombinant human DYRK1A (or other target kinase)

-

Kinase substrate (e.g., a specific peptide or a generic substrate like myelin basic protein)[3]

-

This compound

-

Adenosine triphosphate (ATP), [γ-³²P]-ATP for radiometric assays

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

96-well plates

-

Plate reader (scintillation counter for radiometric assays, spectrophotometer or fluorometer for other methods)

-

Stop solution (e.g., phosphoric acid for radiometric assays)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound to be tested.

-

Kinase Reaction Setup:

-

In a 96-well plate, add the kinase reaction buffer.

-

Add the desired concentration of the kinase substrate.

-

Add the serially diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.

-

Add the recombinant kinase to each well to initiate the pre-incubation. Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

-

-

Initiation of Kinase Reaction:

-

Start the kinase reaction by adding a solution of ATP (and [γ-³²P]-ATP for radiometric assays) to each well.[4] The final ATP concentration should ideally be at or near the Km value for the specific kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the reaction.

-

-

Termination of Reaction:

-

Stop the reaction by adding a stop solution.

-

-

Detection of Kinase Activity:

-

Radiometric Assay: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-³²P]-ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Non-Radiometric Assays: Follow the manufacturer's instructions for the specific assay kit being used. These assays typically measure the amount of ADP produced or the phosphorylation of a specific antibody-recognized substrate.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Diagram of the In Vitro Kinase Assay Workflow

Caption: Workflow for the in vitro kinase assay to determine this compound IC50.

Diagram of the DYRK1A Signaling Pathway and Inhibition by this compound

Caption: Inhibition of the DYRK1A signaling pathway by this compound.

References

- 1. This compound, a naturally derived DYRK1A inhibitor, rescues Down syndrome-related phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Aristolactam BIII in Down Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Down syndrome (DS), caused by the trisomy of chromosome 21, leads to a range of developmental and health issues, including intellectual disability. One of the key genes implicated in the neuropathology of DS is DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which is overexpressed by approximately 1.5-fold in individuals with Down syndrome.[1] This overexpression contributes to altered brain development and cognitive deficits. Consequently, inhibitors of DYRK1A are being actively investigated as a potential therapeutic strategy for Down syndrome.[1][2]

Aristolactam BIII, a natural product, has been identified as a potent inhibitor of DYRK1A.[1][3] Research has demonstrated its potential in rescuing Down syndrome-related phenotypes in various experimental models, making it a valuable tool for both basic research and drug development.[1][4] These application notes provide a summary of the quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows for utilizing this compound in Down syndrome research.

Quantitative Data

The inhibitory activity of this compound against DYRK1A has been quantified, providing a benchmark for its potency. This data is crucial for determining appropriate experimental concentrations.

| Compound | Target | Assay Type | IC50 (nM) | Source |

| This compound | DYRK1A | In vitro kinase assay | 9.67 | [1][3][5] |

Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of DYRK1A. In the context of Down syndrome, the overexpression of DYRK1A leads to the hyperphosphorylation of several downstream targets, including Tau protein. Tau hyperphosphorylation is a pathological hallmark of Alzheimer's disease, a condition that individuals with Down syndrome are at a high risk of developing at an early age.[6] By inhibiting DYRK1A, this compound reduces the phosphorylation of Tau, potentially mitigating the downstream neurodegenerative effects.

Caption: Signaling pathway of DYRK1A in Down syndrome and the inhibitory action of this compound.

Experimental Workflow

A typical experimental workflow to evaluate the efficacy of this compound in Down syndrome models involves a multi-tiered approach, starting from in vitro validation to in vivo behavioral studies.

Caption: Experimental workflow for evaluating this compound in Down syndrome research.

Experimental Protocols

In Vitro DYRK1A Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on DYRK1A kinase activity.

Materials:

-

Recombinant human DYRK1A enzyme

-

DYRKtide peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the DYRK1A enzyme, DYRKtide substrate, and the various concentrations of this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell-Based Tau Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit DYRK1A-mediated Tau phosphorylation in a cellular context.

Materials:

-

HEK293T or SH-SY5Y cells

-

Expression vectors for human Tau and DYRK1A

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Tau (specific for sites like Thr212, Ser202, Ser404), anti-total-Tau, anti-DYRK1A, and anti-loading control (e.g., β-actin or GAPDH).[6]

-

Secondary antibodies (HRP-conjugated)

-

Western blotting equipment and reagents

Procedure:

-

Co-transfect cells with human Tau and DYRK1A expression vectors.

-

After 24-48 hours, treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 12-24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the ratio of phosphorylated Tau to total Tau.

Cell Proliferation Assay

Objective: To evaluate if this compound can rescue the proliferative defects in cells overexpressing DYRK1A.

Materials:

-

Fibroblasts derived from DYRK1A transgenic mice or a suitable cell line overexpressing DYRK1A.

-

Cell culture medium

-

This compound

-

BrdU (5-bromo-2'-deoxyuridine) labeling reagent

-

Anti-BrdU antibody

-

Fluorescence microscope or plate reader

Procedure:

-

Seed the DYRK1A-overexpressing fibroblasts in a multi-well plate.

-

Treat the cells with this compound or vehicle control.

-

Add BrdU to the culture medium and incubate for a period to allow incorporation into the DNA of proliferating cells.

-

Fix and permeabilize the cells.

-

Incubate with an anti-BrdU antibody.

-

Add a fluorescently labeled secondary antibody.

-

Quantify the number of BrdU-positive cells by fluorescence microscopy or a plate reader to determine the proliferation rate.

In Vivo Studies in a Drosophila Model of Down Syndrome

Objective: To assess the ability of this compound to rescue Down syndrome-related phenotypes in a living organism.

Materials:

-

Drosophila strain overexpressing the human DYRK1A ortholog, minibrain (mnb), in specific tissues (e.g., eye or wing).

-

Standard Drosophila food medium.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Stereomicroscope for phenotype analysis.

Procedure:

-

Prepare Drosophila food containing a specific concentration of this compound (e.g., 10 µM) or the vehicle control.[4]

-

Allow parent flies to lay eggs on the treated food.

-

Raise the progeny at a controlled temperature.

-

Analyze the adult progeny for the rescue of specific phenotypes, such as the rough eye phenotype or wing vein defects, using a stereomicroscope.[4]

-

Quantify the severity of the phenotype in treated versus control groups.

In Vivo Studies in a DYRK1A Transgenic Mouse Model

Objective: To evaluate the efficacy of this compound in a mammalian model of Down syndrome, assessing both biochemical and behavioral outcomes.

Materials:

-

DYRK1A transgenic (TG) mice and wild-type littermates.

-

This compound formulated for oral administration.

-

Open field test apparatus.

-

Equipment for tissue collection and processing.

-

Reagents for Western blotting (as described in Protocol 2).

Procedure:

-

Drug Administration: Administer this compound (e.g., 10 or 30 mg/kg body weight) or vehicle to DYRK1A TG mice via oral gavage.[1]

-

Behavioral Analysis (Open Field Test):

-

Habituate the mice to the testing room.

-

Place each mouse individually into the center of the open field arena.

-

Record the activity of the mouse for a set duration (e.g., 5-10 minutes) using a video tracking system.[7][8][9]

-

Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency to assess locomotor activity and anxiety-like behavior.[9]

-

-

Biochemical Analysis:

-

At a specified time point after the final dose, euthanize the mice and collect brain tissue (e.g., hippocampus and cortex).

-

Prepare brain lysates as described in Protocol 2.

-

Perform Western blotting to analyze the levels of phosphorylated Tau and total Tau.

-

Conclusion

This compound is a potent and valuable research tool for investigating the role of DYRK1A in Down syndrome. The protocols outlined above provide a framework for characterizing its inhibitory activity and assessing its therapeutic potential in a variety of preclinical models. These studies can contribute to a better understanding of the molecular mechanisms underlying Down syndrome and aid in the development of novel therapeutic strategies.

References

- 1. This compound, a naturally derived DYRK1A inhibitor, rescues Down syndrome-related phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Aristolactam BIII: A Potent Tool for Investigating Tau Phosphorylation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tau, a microtubule-associated protein, plays a crucial role in maintaining neuronal stability. However, its hyperphosphorylation is a key pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease and other tauopathies. The dysregulation of various protein kinases, such as dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), glycogen synthase kinase 3β (GSK-3β), and cyclin-dependent kinase 5 (CDK5), is implicated in this aberrant phosphorylation. Aristolactam BIII, a natural product, has emerged as a potent and selective inhibitor of DYRK1A, offering a valuable pharmacological tool to dissect the mechanisms of Tau phosphorylation and explore potential therapeutic interventions.

These application notes provide a comprehensive overview of the use of this compound in studying Tau phosphorylation, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of DYRK1A. DYRK1A is a priming kinase, meaning it phosphorylates Tau at specific residues, which in turn facilitates subsequent phosphorylation by other kinases like GSK-3β, leading to a cascade of hyperphosphorylation. By inhibiting DYRK1A, this compound effectively reduces the initial phosphorylation events, thereby preventing the downstream hyperphosphorylation of Tau. This targeted inhibition makes it an excellent tool for isolating the specific contribution of DYRK1A to Tau pathology.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting DYRK1A and reducing Tau phosphorylation.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Reference |

| DYRK1A IC50 | 9.67 nM | [1] |

| CLK1 IC50 | 11.4 nM | [2] |

| CLK4 IC50 | 6.7 nM | [2] |

| DYRK1B IC50 | 17.4 nM | [2] |

Table 2: Cellular and In Vivo Effects of this compound on Tau Phosphorylation

| Experimental System | This compound Concentration/Dose | Affected Tau Phosphorylation Sites | Observed Effect | Reference |

| 293T cells overexpressing Tau | Not specified | Threonine 212 (T212) | Inhibition of phosphorylation | [2] |

| DYRK1A Transgenic Mice | 10 or 30 mg/kg (oral administration) | Threonine 231 (T231), Threonine 212 (T212), Serine 202/Threonine 205 (S202/T205) | Dramatic reduction in phosphorylation in the hippocampus and frontal cortex | [2] |

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on Tau phosphorylation.

In Vitro DYRK1A Kinase Assay

This assay measures the direct inhibitory effect of this compound on DYRK1A activity using a recombinant Tau protein substrate.

Materials:

-

Recombinant human DYRK1A (e.g., SignalChem, T02-10G-10)

-

Recombinant human Tau-441 protein (e.g., SignalChem, T08-55BN-20)

-

This compound

-

Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT

-

ATP (100 µM)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

-

96-well plates

-

Incubator at 30°C

-

Phosphocellulose paper or other method for detecting phosphorylation

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, recombinant Tau protein (substrate), and the desired concentrations of this compound (or vehicle control).

-

Add recombinant DYRK1A to the reaction mixture.

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiometric detection).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).

-

Detect and quantify Tau phosphorylation. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity. For non-radiometric assays like ADP-Glo™, follow the manufacturer's instructions.

-

Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Culture and Treatment

This protocol describes how to treat cultured neuronal cells with this compound to assess its effect on Tau phosphorylation.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, N2a) or primary neurons

-

Cell culture medium and supplements

-

This compound (dissolved in a suitable solvent like DMSO)

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., Sigma-Aldrich, P8340, P5726)

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Plate cells at a suitable density and allow them to adhere and grow.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer directly to the plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract for further analysis.

Western Blot Analysis of Tau Phosphorylation

This protocol details the detection and quantification of phosphorylated Tau in cell lysates or tissue homogenates.

Materials:

-

Protein lysates from cell culture or tissue

-

BCA Protein Assay Kit (e.g., Thermo Scientific, 23225)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against total Tau and specific phospho-Tau sites (e.g., pT231, pT212, pS202/T205)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Use antibodies specific for total Tau as a loading control and phospho-specific Tau antibodies to detect phosphorylation.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using image analysis software and normalize the phospho-Tau signal to the total Tau signal.

Immunoprecipitation of Phosphorylated Tau

This protocol is for enriching phosphorylated Tau from complex protein mixtures like brain tissue homogenates.

Materials:

-

Brain tissue homogenate

-

Lysis buffer (as in the cell culture protocol)

-

Antibody against phosphorylated Tau (e.g., AT8 for pS202/T205)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Microcentrifuge tubes and rotator

Procedure:

-

Pre-clear the brain homogenate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

Add the phospho-Tau specific antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting as described above.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying this compound's effect on Tau phosphorylation.

Caption: Signaling pathway of Tau phosphorylation inhibited by this compound.

Caption: Experimental workflow for studying this compound's effect on Tau phosphorylation.

References

Aristolactam BIII: A Novel Therapeutic Candidate for Down Syndrome Phenotypes in Drosophila Models

Application Notes and Protocols for Researchers

Introduction:

Down syndrome (DS), caused by the trisomy of chromosome 21, leads to the overexpression of several genes, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This overexpression is a significant factor in the pathogenesis of DS. Aristolactam BIII, a natural product, has been identified as a potent inhibitor of DYRK1A kinase activity.[1] Research utilizing Drosophila melanogaster models of Down syndrome, which overexpress the human DYRK1A ortholog minibrain (mnb), has demonstrated the therapeutic potential of this compound in rescuing various neurological and phenotypic defects.[1][2] These findings suggest that this compound could be a promising therapeutic agent for treating DYRK1A-related diseases.[1]

This document provides detailed application notes and protocols for the use of this compound in Drosophila models of disease, specifically focusing on Down syndrome-related phenotypes. It is intended for researchers, scientists, and drug development professionals working in the fields of neurobiology, genetics, and pharmacology.

Data Presentation

The following table summarizes the quantitative data from studies evaluating the effect of this compound on a key phenotype in a Drosophila model of Down syndrome.

| Model | Phenotype | Treatment | Concentration | Number of Progeny Analyzed (n) | Percentage with Defect | Reference |

| MS1096 > 2xmnb | Distal truncation of L5 wing vein | DMSO (Control) | - | 214 | ~60% | [2] |

| MS1096 > 2xmnb | Distal truncation of L5 wing vein | This compound | 10 µM | 176 | ~30% | [2] |

Signaling Pathway

This compound functions by inhibiting the kinase activity of DYRK1A (or its Drosophila ortholog, Minibrain). This inhibition prevents the hyperphosphorylation of downstream targets, such as the Tau protein, which is implicated in neurodegenerative diseases.

Experimental Protocols

Detailed methodologies for key experiments involving this compound treatment in Drosophila models of Down syndrome are provided below.

Preparation of this compound-Supplemented Fly Food

This protocol describes the preparation of Drosophila food containing this compound for therapeutic administration.

Materials:

-

Standard Drosophila food medium

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO)

-

Sterile containers for food vials

-

Microwave or water bath for melting food

Procedure:

-

Prepare a stock solution of this compound in DMSO. For a final concentration of 10 µM in the food, a 10 mM stock solution is recommended for ease of dilution.

-

Melt the standard Drosophila food medium using a microwave or water bath.

-

Allow the food to cool to approximately 60°C. This is crucial to prevent the degradation of the compound.

-

Add the this compound stock solution to the cooled food to achieve the desired final concentration (e.g., 10 µM). For the control group, add an equivalent volume of DMSO.

-

Mix the food thoroughly to ensure even distribution of the compound.

-

Dispense the supplemented food into sterile vials and allow it to solidify at room temperature.

-

Store the prepared food at 4°C until use.

Drosophila Husbandry and Treatment

This protocol outlines the procedure for raising and treating the Drosophila model with this compound.

Fly Stocks:

-

Experimental line: A Drosophila line overexpressing minibrain (mnb), such as MS1096-GAL4 > UAS-2xmnb.

-

Control line: A corresponding genetic background control, such as MS1096-GAL4 crossed with the wild-type strain.

Procedure:

-

Set up crosses of the desired fly stocks in vials containing either the this compound-supplemented food or the DMSO control food.

-

Allow the parent flies to lay eggs for 2-3 days and then remove them from the vials.

-

Raise the progeny at a constant temperature (e.g., 25°C).

-

Collect the adult progeny for phenotype analysis.

Analysis of Wing Phenotype

This protocol details the method for analyzing the wing vein defects in adult flies.

Materials:

-

Stereomicroscope

-

Microscope slides and coverslips

-

Ethanol (70% and 100%)

-

Glycerol or mounting medium

Procedure:

-

Anesthetize the adult flies using CO2 or by cooling.

-

Carefully remove the wings from the flies using fine forceps.

-

Dehydrate the wings by passing them through a series of ethanol washes (70% followed by 100%).

-

Mount the wings on a microscope slide with a drop of glycerol or mounting medium and place a coverslip over them.

-

Examine the wings under a stereomicroscope and score for the presence of distal truncation of the L5 vein.[2]

-

Calculate the percentage of flies with the wing defect for both the treated and control groups.

Analysis of Eye Phenotype

This protocol describes the method for analyzing the rough eye phenotype.

Materials:

-

Scanning Electron Microscope (SEM) or a high-resolution stereomicroscope

-

Fly anesthetizing equipment (CO2 or cooling)

Procedure:

-

Anesthetize adult flies from both the treated and control groups.

-

Mount the flies for viewing under the microscope. For SEM, this will involve a specific fixation and coating protocol. For light microscopy, flies can be positioned on a slide.

-

Capture images of the eyes and qualitatively or quantitatively assess the roughness and size of the eyes.[2] Compare the phenotypes of the this compound-treated flies to the DMSO-treated controls.

Analysis of Neurogenesis

This protocol provides a general outline for assessing neurogenesis in the embryonic nervous system.

Fly Stocks:

-

A line with a pan-neuronal driver and a fluorescent reporter, such as elav-GAL4, UAS-Synaptobrevin-EGFP, crossed with the mnb overexpression line.

Procedure:

-

Collect embryos from the treated and control crosses.

-

Age the embryos to the desired developmental stage (e.g., late stage 17).

-

Fix and mount the embryos on microscope slides.

-

Visualize the synaptic regions, marked by the EGFP fluorescence, using a confocal microscope.[2]

-

Analyze the images for defects in the central nervous system (CNS) and peripheral nervous system (PNS) and assess the rescue of these defects in the this compound-treated group.[2]

Experimental Workflow

The following diagram illustrates the general workflow for testing the efficacy of this compound in a Drosophila disease model.

References

Application Notes and Protocols: NFAT-RE Promoter Assay for DYRK1A Inhibition by Aristolactam BIII

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme implicated in various cellular processes, and its overactivity is linked to pathologies such as Down syndrome and Alzheimer's disease. A key function of DYRK1A is the regulation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. DYRK1A phosphorylates NFAT transcription factors, which promotes their export from the nucleus to the cytoplasm, thereby inhibiting their transcriptional activity.[1] This inhibitory action makes DYRK1A a compelling therapeutic target.

Aristolactam BIII, a natural compound, has been identified as a potent inhibitor of DYRK1A.[2][3] A common and effective method to quantify the cellular activity of DYRK1A inhibitors is the NFAT-response element (NFAT-RE) promoter assay. This assay relies on a reporter gene, typically luciferase, under the control of an NFAT-RE promoter. Inhibition of DYRK1A prevents the nuclear export of NFAT, leading to increased NFAT-dependent transcription of the luciferase gene and a corresponding increase in luminescence.[4][5]

These application notes provide a detailed protocol for utilizing the NFAT-RE promoter assay to characterize the inhibitory effect of this compound on DYRK1A.

Signaling Pathway and Experimental Workflow

DYRK1A-NFAT Signaling Pathway

Caption: DYRK1A-NFAT signaling and the effect of this compound.

Experimental Workflow for NFAT-RE Promoter Assay

Caption: Workflow of the NFAT-RE promoter assay.

Experimental Protocols

This protocol is based on methodologies described for cell-based NFAT-RE promoter assays used to screen for DYRK1A inhibitors.[6]

Materials

-

Cell Line: HEK293T cells

-

Plasmids:

-

NFAT-RE Luciferase reporter plasmid

-

DYRK1A expression plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

-

Reagents:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound (dissolved in DMSO)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Ionomycin

-

Luciferase assay system (e.g., Dual-Glo Luciferase Assay System)

-

Phosphate Buffered Saline (PBS)

-

-

Equipment:

-

96-well white, clear-bottom cell culture plates

-

Luminometer

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

-

Methods

-

Cell Seeding:

-

A day before transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 105 cells/ml.

-

Incubate at 37°C in a 5% CO2 incubator.

-

-

Transfection:

-

On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol.

-

Co-transfect the cells with the NFAT-RE luciferase reporter plasmid and the DYRK1A expression plasmid. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization of transfection efficiency.

-

Incubate the cells for 24 hours.

-

-

Compound Treatment and Cell Stimulation:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the medium from the transfected cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

To activate the NFAT pathway, treat the cells with PMA (final concentration: 10 ng/ml) and Ionomycin (final concentration: 5 µM).[6]

-

Incubate the cells for an additional 12 hours.[6]

-

-

Luciferase Assay:

-

After the 12-hour incubation, remove the medium.

-

Lyse the cells and perform the luciferase assay according to the manufacturer's instructions for the chosen luciferase assay system.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

If a normalization control (e.g., Renilla luciferase) was used, calculate the ratio of Firefly to Renilla luciferase activity for each well.

-

Normalize the data to the stimulated control (PMA/Ionomycin treated cells without inhibitor).

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the DYRK1A-mediated suppression of NFAT activity.

-

Data Presentation

The following table summarizes the dose-dependent effect of this compound on NFAT-RE luciferase activity, as determined by the promoter assay. The data demonstrates that increasing concentrations of this compound lead to a significant increase in luciferase activity, indicative of DYRK1A inhibition.

| This compound Concentration (nM) | Normalized Luciferase Activity (Fold Induction) |

| 0 | 1.0 |

| 1 | 1.8 |

| 10 | 3.5 |

| 100 | 5.2 |

| 1000 | 5.8 |

Note: The data in this table is representative and synthesized based on graphical data from existing literature for illustrative purposes.

An in vitro kinase assay has determined the IC50 value of this compound for DYRK1A to be 9.67 nM.[2]

Conclusion

The NFAT-RE promoter assay is a robust and reliable method for assessing the cellular inhibitory activity of compounds targeting DYRK1A. The protocol outlined here provides a detailed workflow for characterizing the inhibitory potential of this compound. The dose-dependent increase in luciferase activity upon treatment with this compound confirms its mechanism of action in a cellular context, validating its potential as a therapeutic agent for DYRK1A-associated diseases. This assay is a valuable tool for the discovery and development of novel DYRK1A inhibitors.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Aristolactam BIII Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Aristolactam BIII analogs and the subsequent evaluation of their structure-activity relationships (SAR). These compounds have garnered significant interest due to their diverse biological activities, including antitumor, anti-HIV, and kinase inhibitory properties.

Introduction

Aristolactams are a class of naturally occurring phenanthrene lactam alkaloids that have demonstrated a wide range of biological activities.[1] this compound, in particular, has been identified as a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in Down syndrome.[2][3] Furthermore, various synthetic analogs of aristolactams have exhibited significant antitumor and anti-HIV-1 activities.[4][5] The development of synthetic routes to these analogs is crucial for exploring their therapeutic potential and for conducting detailed SAR studies to optimize their potency and selectivity.

This document outlines a general synthetic strategy for preparing this compound analogs, provides protocols for key biological assays to determine their activity, and presents SAR data to guide future drug design efforts.

Synthetic Workflow

The synthesis of this compound analogs can be efficiently achieved through a two-step process involving a ruthenium-catalyzed oxidative cyclization followed by a dehydro-Diels-Alder reaction.[2][6] This approach allows for the construction of a library of derivatives with substituents on various rings of the aristolactam scaffold.[2][6]

Caption: General synthetic workflow for this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyleneisoindolin-1-one Intermediate[2][6]

Materials:

-

Substituted benzamide

-

Phenyl vinyl sulfone

-

[Ru(p-cymene)Cl2]2

-

Cu(OAc)2·H2O

-

Toluene, anhydrous

Procedure:

-

To a screw-capped tube, add the substituted benzamide (1.0 mmol), phenyl vinyl sulfone (1.2 mmol), [Ru(p-cymene)Cl2]2 (0.025 mmol), and Cu(OAc)2·H2O (2.0 mmol).

-

Add anhydrous toluene (3.0 mL) to the tube.

-

Seal the tube and heat the reaction mixture at 120 °C for 16 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the 3-methyleneisoindolin-1-one intermediate.

Protocol 2: Synthesis of this compound Analog[2][6]

Materials:

-

3-Methyleneisoindolin-1-one intermediate

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (benzyne precursor)

-

Cesium fluoride (CsF)

-

Acetonitrile (CH3CN), anhydrous

Procedure:

-

To a flame-dried round-bottom flask, add the 3-methyleneisoindolin-1-one intermediate (1.0 mmol) and CsF (3.0 mmol).

-

Add anhydrous acetonitrile (5.0 mL) to the flask.

-

Add the benzyne precursor (1.5 mmol) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at 30 °C for 24 hours.

-

Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

-